molecular formula C15H19NO3 B8144938 Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate

Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate

Cat. No.: B8144938
M. Wt: 261.32 g/mol
InChI Key: MUCCKOFGPIXCFO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate typically involves multiple steps, starting from commercially available cubane derivatives. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.

    Substitution: The tert-butylcarbonylamino group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique cubane structure allows it to fit into binding sites of enzymes and receptors, potentially inhibiting their activity. The tert-butylcarbonylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate can be compared with other cubane derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the cubane core, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

methyl 4-(2,2-dimethylpropanoylamino)cubane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-13(2,3)11(17)16-15-8-5-9(15)7-10(15)6(8)14(5,7)12(18)19-4/h5-10H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCCKOFGPIXCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC12C3C4C1C5C2C3C45C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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